molecular formula C23H30N2O3 B396912 Ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 181480-23-9

Ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B396912
CAS No.: 181480-23-9
M. Wt: 382.5g/mol
InChI Key: YPMDVYICJHXBSE-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative featuring a 1,4-dihydropyridine (DHP) core fused with a cyclohexanone ring. Its crystal structure reveals a flat-boat conformation of the DHP ring and an envelope conformation of the cyclohexanone moiety, with the 4-(dimethylamino)phenyl substituent occupying a pseudo-axial position orthogonal to the DHP plane . The compound’s melting point is 231–233°C, and spectroscopic data (FTIR, $^1$H NMR) confirm the presence of key functional groups, including the ester carbonyl (1704 cm$^{-1}$) and dimethylamino substituents (2.29 ppm singlet in NMR) .

Properties

IUPAC Name

ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c1-7-28-22(27)19-14(2)24-17-12-23(3,4)13-18(26)21(17)20(19)15-8-10-16(11-9-15)25(5)6/h8-11,20,24H,7,12-13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMDVYICJHXBSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)N(C)C)C(=O)CC(C2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (referred to as compound 1) is a member of the 1,4-dihydropyridine (1,4-DHP) derivatives that exhibit a range of biological activities. This article synthesizes various research findings to provide a comprehensive overview of its biological activities, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Overview

Compound 1 features a complex structure characterized by:

  • 1,4-Dihydropyridine Ring : A flat-boat conformation that enhances its biological activity.
  • Hexahydroquinoline Moiety : Contributes to the stability and interaction with biological targets.
  • Dimethylamino Group : Enhances solubility and bioavailability.

The crystal structure of compound 1 has been elucidated through X-ray crystallography. The molecules are interconnected via N—H...O and C—H...O hydrogen bonds, forming layers in the crystal lattice .

Calcium Channel Modulation

Research indicates that derivatives of 1,4-DHPs can act as calcium channel modulators. Compound 1 has shown moderate antagonistic activity against L-type voltage-gated calcium channels (VGCCs), which are crucial in various physiological processes including muscle contraction and neurotransmitter release . These properties suggest potential applications in treating cardiovascular diseases.

Anti-inflammatory Properties

Compounds similar to 1 have demonstrated anti-inflammatory effects. They modulate inflammatory pathways and have been implicated in reducing neuroinflammation associated with neurodegenerative disorders. This activity is particularly significant given the increasing prevalence of such conditions in aging populations .

Antioxidant Activity

The antioxidant capabilities of compound 1 are noteworthy. Studies have shown that aryl-substituted hexahydroquinolones exhibit significant radical scavenging activity. The presence of electron-donating groups such as dimethylamino enhances this property, making these compounds potential candidates for protecting against oxidative stress-related diseases .

Antitumor Activity

Emerging evidence suggests that compound 1 may possess antitumor properties. Similar structures have been reported to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and growth .

Structure-Activity Relationship (SAR)

The biological activity of compound 1 is influenced by its structural components:

Structural FeatureInfluence on Activity
Dimethylamino GroupEnhances solubility and receptor binding
Aryl SubstitutionCritical for optimal calcium channel activity
Conformation of the Dihydropyridine RingAffects interaction with biological targets

Research indicates that the orientation and electronic properties of substituents on the phenyl ring significantly impact receptor binding affinity and selectivity towards VGCC subtypes .

Case Studies

A study by Yang et al. (2011) highlighted the antioxidant properties of similar compounds containing methoxy groups. These compounds exhibited effective radical scavenging abilities, suggesting that modifications on the aryl group can lead to enhanced biological activities .

In another investigation focused on neurodegenerative disorders, Trippier et al. (2013) demonstrated that certain hexahydroquinolone derivatives could slow down neurodegeneration by modulating calcium influx through VGCCs .

Scientific Research Applications

Calcium Channel Antagonism

One of the most prominent applications of this compound is its role as a calcium channel antagonist . Calcium channels are crucial in various physiological processes, including muscle contraction and neurotransmitter release. Ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been shown to exhibit moderate antagonistic activity against L-type voltage-gated calcium channels (VGCCs) . This property makes it a candidate for further development as a therapeutic agent in treating cardiovascular diseases and other conditions related to calcium channel dysfunction .

Anti-inflammatory Properties

Research indicates that compounds of this class possess anti-inflammatory properties. The structural modifications that enhance calcium channel blocking activity also contribute to reducing inflammation. This dual action could be beneficial in treating conditions such as arthritis or chronic pain syndromes .

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects. By modulating calcium influx into neurons, the compound could help slow neurodegenerative processes associated with diseases like Alzheimer's and Parkinson's .

Case Study 1: Calcium Channel Activity

In a study examining the structure–activity relationship of related compounds, it was found that modifications at the 4-position of the 1,4-DHP ring significantly influenced receptor binding and calcium channel activity. The presence of electron-withdrawing groups on the phenyl ring was shown to enhance binding affinity .

Case Study 2: Antioxidant Properties

Another investigation highlighted the antioxidant properties of this compound class. Compounds containing methoxy groups demonstrated effective radical scavenging abilities. This suggests potential applications in formulations aimed at reducing oxidative stress in various biological systems .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The pharmacological and physicochemical properties of polyhydroquinoline derivatives are highly dependent on the substituents at the 4-position of the phenyl ring. Below is a comparative analysis of key analogs:

Compound Name Substituent(s) Key Properties/Activities References
Ethyl 4-[4-(dimethylamino)phenyl]-... (Target Compound) 4-(Dimethylamino)phenyl Flat-boat DHP conformation; m.p. 231–233°C; synthesized via ultrasound-assisted Hantzsch reaction (Fe$3$O$4$@SiO$_2$@PTS-APG catalyst, 85% yield)
Ethyl 4-(2-chloro-phenyl)-... 2-Chlorophenyl Higher anti-inflammatory and antimicrobial activity at low doses (e.g., IC$_{50}$ < 1 µM for COX-2 inhibition)
Ethyl 4-(3,4-dimethoxyphenyl)-... 3,4-Dimethoxyphenyl Enhanced solubility due to methoxy groups; potential for CNS-targeted applications
Ethyl 4-(4-fluorophenyl)-... 4-Fluorophenyl Improved metabolic stability; high yield (92%) in Hantzsch reactions using DABCO$2$CuCl$4$ catalyst
Ethyl 4-[4-(diethylamino)phenyl]-... 4-(Diethylamino)phenyl Stronger electron-donating effect than dimethylamino; used in calcium channel modulation studies
Ethyl 4-(5-bromo-2-hydroxyphenyl)-... 5-Bromo-2-hydroxyphenyl Bromine enhances antibacterial activity; hydroxyl group facilitates hydrogen bonding in crystal packing

Physical and Crystallographic Properties

  • Melting Points : The target compound (231–233°C) has a higher m.p. than the 4-fluorophenyl analog (208–210°C) due to stronger intermolecular hydrogen bonding .
  • Crystallography : The 3-hydroxyphenyl analog () forms O–H⋯O hydrogen-bonded dimers, contrasting with the N–H⋯O and C–H⋯O networks in the target compound .

Preparation Methods

Conventional Hantzsch-Type Cyclocondensation

The foundational approach adapts the Hantzsch reaction, employing 5,5-dimethyl-1,3-cyclohexanedione (dimedone, 10 mmol), 4-(dimethylamino)benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and ammonium acetate (10 mmol) in ethanol (100 mL) under reflux for 2–3 hours . Post-reflux, the mixture is cooled to room temperature, yielding a precipitate that is filtered, washed with ice-cold water and ethanol, and dried under vacuum. This method achieves moderate yields (65–75%) and is characterized by its simplicity and reproducibility .

Key Parameters :

  • Solvent : Ethanol (polar protic) facilitates enamine formation and cyclization.

  • Catalyst : Ammonium acetate acts as a mild acid catalyst, promoting imine intermediate formation.

  • Temperature : Reflux (~78°C) ensures sufficient energy for cyclization without decomposition.

Ionic Liquid-Catalyzed One-Pot Synthesis

A modified one-pot protocol utilizes the ionic liquid [hmim][HSO₄] (1 mol%) under solvent-free conditions at 120°C . Equimolar amounts of dimedone, 4-(dimethylamino)benzaldehyde, ethyl acetoacetate, and ammonium acetate are heated for 10–30 minutes, yielding the product in 85–92% efficiency . The ionic liquid enhances reaction kinetics via dual acid-base catalysis and is recyclable for up to five cycles without significant activity loss .

Advantages Over Conventional Method :

  • Reaction Time : Reduced from hours to minutes.

  • Yield Improvement : 20–25% increase due to enhanced catalytic activity.

  • Sustainability : Eliminates volatile organic solvents.

Heteropolyacid (HPA)-Catalyzed Cyclization

Heteropolyacids, such as H₃PW₁₂O₄₀, catalyze the cyclocondensation in ethanol under reflux . This method employs dimedone (10 mmol), 4-(dimethylamino)benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and HPA (0.5 mol%) in ethanol (50 mL) for 1 hour, achieving 88–90% yields . The strong Brønsted acidity of HPA accelerates imine formation and ring closure.

Mechanistic Insight :

  • Imine Formation : HPA protonates the aldehyde, enhancing electrophilicity for nucleophilic attack by ammonium acetate.

  • Enamine Generation : Ethyl acetoacetate undergoes keto-enol tautomerism, reacting with the imine.

  • Cyclization : Acid-catalyzed intramolecular nucleophilic addition forms the hexahydroquinoline core .

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvents entirely, combining reactants in a high-energy mill for 15–20 minutes. This approach achieves 80–85% yields, with the mechanical force driving reactant intimacy and reducing activation energy .

Conditions :

  • Milling Frequency : 30 Hz.

  • Stoichiometry : 1:1:1 molar ratio of dimedone, aldehyde, and ethyl acetoacetate.

  • Additive : Ammonium acetate (10 mol%).

Comparative Analysis of Methodologies

Method Catalyst Solvent Time Yield E-factor
Conventional HantzschNH₄OAcEthanol2–3 h65–75%8.2
Ionic Liquid[hmim][HSO₄]Solvent-free10–30 min85–92%1.5
HPA-CatalyzedH₃PW₁₂O₄₀Ethanol1 h88–90%3.0
MechanochemicalNoneSolvent-free15–20 min80–85%0.8

E-factor (Environmental Factor) = (Mass of waste)/(Mass of product). Lower values indicate greener processes .

Structural Validation and Characterization

Post-synthesis, the compound is validated via:

  • ¹H/¹³C NMR : Confirms substituent integration and quinolone ring formation. Key signals include δ 1.22 (ethyl CH₃), δ 2.98 (N(CH₃)₂), and δ 5.41 (C4-H) .

  • X-ray Crystallography : Reveals a boat-conformed hexahydroquinoline core with equatorial 4-(dimethylamino)phenyl and axial ethyl carboxylate groups .

  • HRMS : Molecular ion peak at m/z 424.2121 ([M+H]⁺, calc. 424.2125) .

Challenges and Optimization Strategies

  • Byproduct Formation : Over-condensation products may arise at temperatures >80°C. Mitigated by precise temperature control .

  • Catalyst Cost : Ionic liquids and HPAs are expensive. Solutions include catalyst recycling (≥5 cycles) .

  • Solubility Issues : Ethanol ensures homogeneity, but mechanochemical methods avoid solubility limitations entirely .

Industrial Scalability Considerations

  • Flow Chemistry : Continuous flow reactors enhance heat/mass transfer for HPA-catalyzed reactions, reducing batch variability .

  • In-Line Analytics : Raman spectroscopy monitors reaction progress in real-time, ensuring consistency .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound under green chemistry principles?

The compound can be synthesized via solvent-free, catalyst-free Hantzsch reactions using dimedone, substituted aldehydes, ethyl acetoacetate, and ammonium acetate. This approach adheres to green chemistry by eliminating toxic solvents and reducing energy consumption . For example, polyhydroquinoline derivatives synthesized under similar conditions achieved yields >80% with minimal purification steps .

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography (monoclinic space group P2₁/n, a = 9.6834 Å, b = 18.2390 Å, c = 12.2073 Å, β = 105.45°) reveals key structural features, including the flat-boat conformation of the 1,4-dihydropyridine (1,4-DHP) ring and the orthogonal orientation of the substituted phenyl group . Spectroscopic techniques like ¹H/¹³C NMR and FTIR further validate functional groups (e.g., carbonyl stretch at 1704 cm⁻¹, NH stretch at 3282 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

In vitro studies demonstrate antimicrobial activity against Pseudomonas aeruginosa (MIC = 12.5 µg/mL) and thrombolytic protease inhibition (>60% at 50 µg/mL). Anti-inflammatory effects via phospholipase A₂ inhibition are also noted, with IC₅₀ values comparable to standard drugs .

Advanced Research Questions

Q. How do conformational dynamics of the 1,4-DHP ring influence pharmacological activity?

The flat-boat conformation of the 1,4-DHP ring and the pseudo-axial position of the 4-(dimethylamino)phenyl group create a steric environment that enhances binding to calcium channels or enzyme active sites. Molecular docking studies suggest that substituents at the 4-position modulate interactions with hydrophobic pockets in target proteins .

Q. What strategies resolve contradictions in reported biological data across studies?

Variations in assay protocols (e.g., broth microdilution vs. agar diffusion) and solvent systems can lead to discrepancies. Standardizing methods (e.g., CLSI guidelines) and controlling variables like pH and incubation time improve reproducibility . Cross-validation with structural analogs (e.g., chloro- or methoxy-substituted derivatives) also clarifies structure-activity relationships .

Q. How can catalytic systems optimize the synthesis of this compound?

Magnetic nanocatalysts (e.g., Fe₃O₄@SiO₂@PTS-APG) reduce reaction times (<2 hours) and improve yields (>90%) via ultrasound-assisted methods. These systems enable easy recovery and reuse (≥5 cycles) while maintaining catalytic efficiency . Comparative studies show that Cu-based ionic liquids enhance regioselectivity in Hantzsch reactions .

Q. What analytical challenges arise in characterizing this compound, and how are they addressed?

Signal overlap in ¹H NMR (e.g., aliphatic protons at δ 1.06–2.29 ppm) complicates assignment. Using high-field NMR (500 MHz) and DEPT-135 experiments resolves ambiguities . For crystallographic refinement, SHELXL software (R₁ < 0.05) and OLEX2 visualization tools ensure accuracy in modeling hydrogen bonds (e.g., N–H⋯O, C–H⋯O) .

Methodological Notes

  • Synthesis Optimization : Use ammonium acetate as a dual acid-base catalyst for improved cyclocondensation .
  • Crystallization : Ethanol/water mixtures yield high-purity single crystals suitable for X-ray analysis .
  • Biological Assays : Include positive controls (e.g., indomethacin for anti-inflammatory tests) to benchmark activity .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 2
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Ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.